![molecular formula C16H15ClN2O B5304427 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5304427.png)
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one
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Overview
Description
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one, also known as CP-31398, is a small molecule that has been studied for its potential therapeutic applications as a cancer treatment. In
Mechanism of Action
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one works by binding to the tumor suppressor protein p53, which is mutated in many types of cancer. By binding to p53, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one can restore its function and induce apoptosis in cancer cells. 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to induce apoptosis in cancer cells through the activation of p53-dependent pathways. It has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been shown to have neuroprotective effects, possibly through its antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one is its specificity for p53, which makes it a promising candidate for cancer treatment. However, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one. One area of interest is the development of more soluble derivatives of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one that can be administered in vivo. Another area of interest is the investigation of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, further research is needed to determine the safety and efficacy of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one in clinical trials.
Synthesis Methods
The synthesis of 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one involves several steps, including the reaction of 4-methylacetophenone with ethyl acetoacetate to form 1-(4-methylphenyl)-2-buten-1-one. This intermediate is then reacted with 5-chloro-2-aminopyridine to form 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one. The final product is obtained through purification and crystallization.
Scientific Research Applications
3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been studied for its potential therapeutic applications as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 3-[(5-chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-[(5-chloropyridin-2-yl)amino]-1-(4-methylphenyl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-11-3-5-13(6-4-11)15(20)9-12(2)19-16-8-7-14(17)10-18-16/h3-10H,1-2H3,(H,18,19)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEPJZFUSCZKRZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloro-2-pyridinyl)amino]-1-(4-methylphenyl)-2-buten-1-one |
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